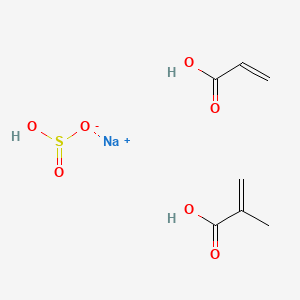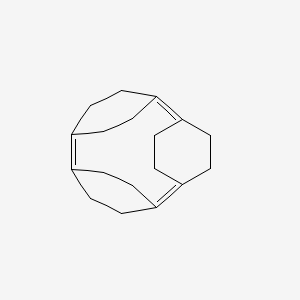
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(82222,526,9)octadeca-1,5,9-triene is a complex organic compound with the molecular formula C18H24 It is characterized by a unique tetracyclic structure, which includes multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the addition of hydrogen atoms to the molecule.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of advanced materials with specific mechanical or electronic properties.
Mécanisme D'action
The mechanism by which Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene exerts its effects is largely dependent on its interactions with other molecules. Its rigid, polycyclic structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-diene
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-tetraene
Uniqueness
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene is unique due to its specific arrangement of fused rings and the presence of three double bonds. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
91266-48-7 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
tetracyclo[8.2.2.22,5.26,9]octadeca-1,5,9-triene |
InChI |
InChI=1S/C18H24/c1-2-14-4-3-13(1)15-5-7-17(8-6-15)18-11-9-16(14)10-12-18/h1-12H2 |
Clé InChI |
VXLJBHQLZXSBLF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3CCC(=C4CCC(=C1CC2)CC4)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


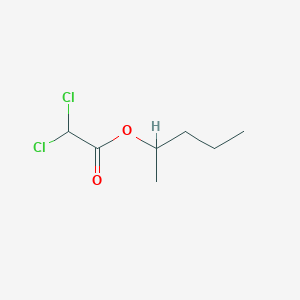
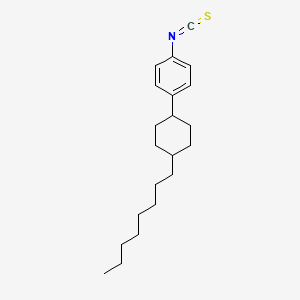
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
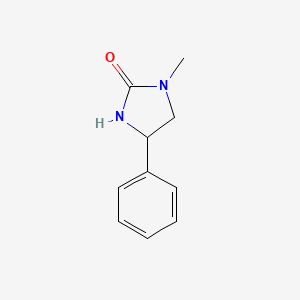
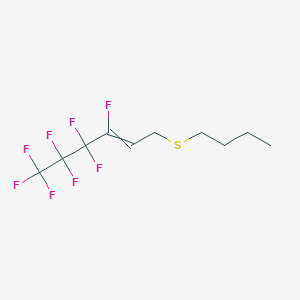
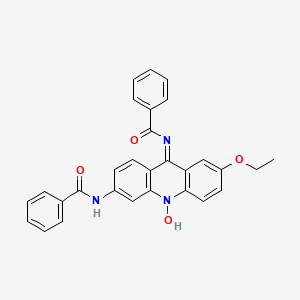
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
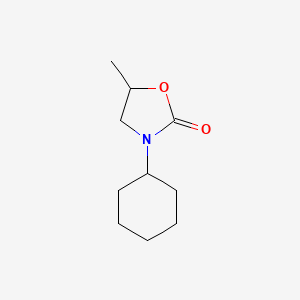
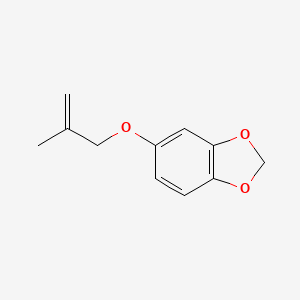
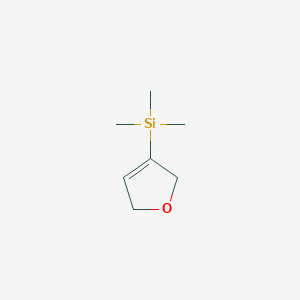
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)

